molecular formula C10H18O4S B12857973 Cyclohexanesulfonyl-acetic acid ethyl ester

Cyclohexanesulfonyl-acetic acid ethyl ester

Cat. No.: B12857973
M. Wt: 234.31 g/mol
InChI Key: UZEZJGAIWIFCAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl-acetic acid ethyl ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically occurs under mild conditions and involves the reaction of cyclohexanesulfonyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Cyclohexanesulfonyl-acetic acid and ethanol.

    Reduction: Cyclohexanesulfonyl-ethanol.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanesulfonyl-acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanesulfonyl-acetic acid ethyl ester involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Cyclohexanesulfonyl-acetic acid ethyl ester can be compared with other sulfonyl and ester compounds:

    Cyclohexanesulfonyl chloride: Similar in structure but lacks the ester group, making it more reactive and suitable for different applications.

    Ethyl acetate: A simple ester that is widely used as a solvent but lacks the sulfonyl functionality.

    Methanesulfonyl-acetic acid ethyl ester: Similar in structure but with a methane group instead of a cyclohexane ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a cyclohexane ring, sulfonyl group, and ester functionality, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 2-cyclohexylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEZJGAIWIFCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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